

Head-to-head comparison of Celastrol and rapamycin on autophagy

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Head-to-Head Comparison: Celastrol and Rapamycin on Autophagy

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of two prominent autophagy modulators: **Celastrol**, a pentacyclic triterpene from the plant Tripterygium wilfordii, and Rapamycin, a well-established mTOR inhibitor. We will delve into their mechanisms of action, present quantitative experimental data on their effects on key autophagy markers, and provide detailed experimental protocols from the cited literature.

Overview of Mechanisms

Both **Celastrol** and Rapamycin are recognized as potent inducers of autophagy, a critical cellular process for degrading and recycling damaged organelles and proteins. However, they achieve this through distinct and overlapping signaling pathways.

Rapamycin is a highly specific inhibitor of the mechanistic target of rapamycin (mTOR), a central regulator of cell growth and metabolism.[1][2][3] Rapamycin forms a complex with the FK506-binding protein 12 (FKBP12), which then binds to and inhibits mTOR Complex 1 (mTORC1).[3] Since mTORC1 normally suppresses autophagy by phosphorylating and inactivating key autophagy-initiating proteins like ULK1 and ATG13, its inhibition by rapamycin effectively lifts this brake, leading to the induction of autophagy.[4][5][6][7][8]



Celastrol, in contrast, appears to modulate autophagy through multiple pathways.[9][10] Like rapamycin, it has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, thereby promoting autophagy.[11][12] However, its mechanisms are broader. Some studies indicate that Celastrol can also activate autophagy via the AMPK pathway.[10] Conversely, other research suggests that in certain contexts, Celastrol can inhibit the final stages of autophagy by directly binding to VAMP7 and RAB7, proteins involved in the fusion of autophagosomes with lysosomes, which leads to an accumulation of autophagosomes.[13] This dual role—sometimes inducing, sometimes inhibiting late-stage autophagy—highlights its complex activity profile.

Quantitative Data Comparison

The following tables summarize quantitative data from various in vitro and in vivo studies, showcasing the effects of **Celastrol** and Rapamycin on the key autophagy markers LC3-II (a marker for autophagosome formation) and p62/SQSTM1 (an autophagy substrate that is degraded during the process).

Table 1: In Vitro Studies on Autophagy Markers



Compoun d	Cell Type	Concentr ation	Duration	Effect on LC3-II / LC3-I Ratio	Effect on p62 Levels	Referenc e
Celastrol	Osteoarthri tis Chondrocyt es	200 nmol/L	24 hours	Increased LC3-II	Decreased	[11]
Celastrol	Vascular Smooth Muscle Cells	Not specified	Not specified	Increased	Decreased	[14]
Celastrol	3T3-L1 Preadipocy tes	1-2 μΜ	24 hours	Increased LC3-II	Increased (suggestin g flux blockage)	[13]
Rapamycin	Neuroblast oma Cells (SK-N-SH, SH-SY5Y)	20 μΜ	24 hours	Increased	Decreased	[2][15]
Rapamycin	Schwann Cells	25 nM	48 hours	Increased	Decreased	[16]
Rapamycin	Glioma Cells (U87- MG)	100 nM	48 hours	Increased GFP-LC3 dots	Not specified	[17]

Table 2: In Vivo Studies on Autophagy Markers



Compo und	Animal Model	Dosage	Duratio n	Tissue	Effect on LC3- II / LC3-I Ratio	Effect on p62 Levels	Referen ce
Rapamyc in	Elderly Mice (C57BL/6)	1.5 mg/kg/we ek (IP)	12 weeks	Adipose Tissue, Kidney	Significa ntly Increase d LC3B-II	Significa ntly Decrease d	[18]
Rapamyc in	Elderly Mice (C57BL/6	1.5 mg/kg/we ek (IP)	12 weeks	Heart, Brain	Trend towards Increase d LC3-II	Trend towards Decrease d	[18]
Rapamyc in	Osteoart hritis Mouse Model	1 mg/kg/da y (IP)	10 weeks	Articular Cartilage	Increase d LC3 expressio n	Not specified	[19][20]

Signaling Pathway Diagrams

The following diagrams, generated using DOT language, illustrate the primary signaling pathways affected by Rapamycin and **Celastrol** to modulate autophagy.

Caption: Rapamycin's mechanism for inducing autophagy.

Caption: Celastrol's diverse mechanisms for modulating autophagy.

Detailed Experimental Protocols

Here we detail the methodologies from key studies to provide context for the presented data.

Protocol 1: In Vitro Autophagy Analysis in Neuroblastoma Cells (Rapamycin)

 Reference:Rapamycin inhibits proliferation and induces autophagy in human neuroblastoma cells[2]



- Cell Culture: Human neuroblastoma cell lines (SK-N-SH and SH-SY5Y) were cultured in standard conditions.
- Treatment: Cells were treated with Rapamycin (20 μM) or DMSO (vehicle control) for 24 hours.
- Western Blot Analysis:
 - After treatment, cells were harvested and lysed to extract total protein.
 - Protein concentration was determined using the Coomassie Brilliant Blue (CBB) method.
 - Proteins were separated by SDS-PAGE and transferred to a PVDF membrane.
 - Membranes were blocked and then incubated with primary antibodies against Beclin-1,
 LC3-I/II, p62, mTOR, and p-mTOR. GAPDH was used as a loading control.
 - After incubation with HRP-conjugated secondary antibodies, bands were visualized using an enhanced chemiluminescence (ECL) kit.
- Electron Microscopy:
 - Cells were fixed, dehydrated, and embedded in resin.
 - Ultrathin sections were prepared and stained with uranyl acetate and lead citrate.
 - Sections were observed under a transmission electron microscope to visualize autophagosome structures.

Protocol 2: In Vitro Autophagy Analysis in Chondrocytes (Celastrol)

- Reference: Celastrol promotes chondrocyte autophagy by regulating mTOR expression[11]
- Cell Culture: Primary human osteoarthritic (OA) chondrocytes were isolated and cultured.
- Treatment: OA chondrocytes were treated with Celastrol (200 nmol/L) for 24 hours.



- Western Blot Analysis:
 - Following treatment, total protein was extracted from the chondrocytes.
 - Proteins were separated by SDS-PAGE and transferred to membranes.
 - Membranes were incubated with primary antibodies for mTOR, p62, and LC3.
 - Protein bands were detected using chemiluminescence and quantified.

Protocol 3: In Vivo Autophagy Analysis in Elderly Mice (Rapamycin)

- Reference:Rapamycin treatment increases survival, autophagy biomarkers and expression
 of the anti-aging klotho protein in elderly mice[18]
- Animal Model: 24-month-old C57BL male mice.
- Treatment: Mice received intraperitoneal (IP) injections of Rapamycin (1.5 mg/kg) or vehicle control once per week for 12 weeks.
- Tissue Collection: Eight days after the final injection, mice were euthanized, and tissues (adipose, kidney, heart, brain) were collected.
- Western Blot Analysis:
 - Tissues were homogenized and lysed to extract protein.
 - Protein samples were subjected to SDS-PAGE and transferred to a membrane.
 - Membranes were probed with primary antibodies against LC3B-II and p62.
 - Band intensities were quantified and normalized to a loading control to determine relative protein expression.

Conclusion and Future Directions



Both **Celastrol** and Rapamycin are effective inducers of autophagy, a process with significant therapeutic potential in a range of diseases, from cancer to neurodegeneration and osteoarthritis.

- Rapamycin acts as a specific and well-characterized inhibitor of mTORC1. Its direct mechanism makes it a reliable tool for studying mTOR-dependent autophagy.[1][3]
- **Celastrol** presents a more complex pharmacological profile. While it can inhibit the mTOR pathway, its influence on other signaling cascades and its potential to block autophagic flux at later stages suggest it may have context-dependent effects.[11][12][13] The observation that **Celastrol** and Rapamycin can have a synergistic effect on autophagy induction suggests potential for combination therapies.[11]

For drug development professionals, the choice between these compounds depends on the therapeutic goal. Rapamycin and its analogs (rapalogs) offer a targeted approach to mTOR inhibition. **Celastrol**, with its multi-target nature, may offer advantages in diseases with complex pathologies but requires further investigation to fully elucidate its precise mechanism in different cellular contexts and to determine whether autophagy induction or flux inhibition is the dominant effect under specific conditions. Future head-to-head studies using identical cell lines, concentrations, and time points are necessary for a more direct quantitative comparison.

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